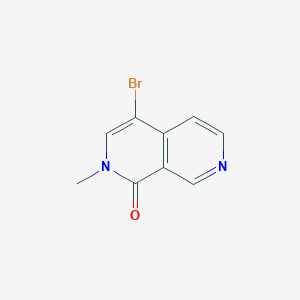![molecular formula C24H18N4O2S B2897990 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide CAS No. 1053080-59-3](/img/structure/B2897990.png)
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “this compound” would depend on its specific structure and substituents.Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and evaluation of novel derivatives for their anticancer activity. For instance, compounds with the quinazoline core have been found effective against non-small cell lung cancer and CNS cancer cell lines due to their selective influence on cancer cells (Berest et al., 2011). Further studies have developed compounds with significant cytotoxicity against colon cancer, melanoma, and ovarian cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Kovalenko et al., 2012).
Anticonvulsant Activity
Investigations into anticonvulsant properties have led to the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, showing moderate effects in pentylenetetrazole-induced seizure models. This research opens avenues for developing new anticonvulsant drugs (Bunyatyan et al., 2020).
H1-Antihistaminic Agents
Novel derivatives have been synthesized and tested for their H1-antihistaminic activity, revealing compounds that significantly protect animals from histamine-induced bronchospasm. This suggests the potential for developing new classes of H1-antihistaminic agents with minimal sedative effects (Alagarsamy & Parthiban, 2013).
Antimicrobial and Antioxidant Properties
A study synthesized and evaluated the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-one derivatives. Some compounds demonstrated potent inhibitory action against various bacterial strains and significant antioxidant potential, suggesting their usefulness in combating microbial infections and oxidative stress (Kumar et al., 2011).
Scaffold Hopping and Drug Discovery
A scaffold hopping approach has been utilized to identify and optimize quinazoline-containing compounds as histamine H4 receptor inverse agonists. This method facilitated the discovery of compounds with potent inverse agonist activity and excellent selectivity, underlining the importance of scaffold hopping in drug discovery processes (Smits et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to interact with a variety of cellular targets important for cell proliferation, survival, differentiation, and migration .
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The compound may bind to the surface of certain proteins, altering their function and triggering a cascade of biochemical reactions .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways. For instance, it may influence the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . The compound may also affect the histone deacetylase (HDAC) pathway, which is involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential impact on the PI3K and HDAC pathways, the compound could potentially influence cell proliferation, survival, differentiation, and migration .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . They are attracting the attention of researchers due to their anticancer activity and potential for creating drugs for the treatment of neurodegenerative diseases . Therefore, “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide” and similar compounds may have promising future applications in drug development.
properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-20(25-17-11-5-2-6-12-17)15-31-24-26-19-14-8-7-13-18(19)22-27-21(23(30)28(22)24)16-9-3-1-4-10-16/h1-14,21H,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQJYJKELESIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

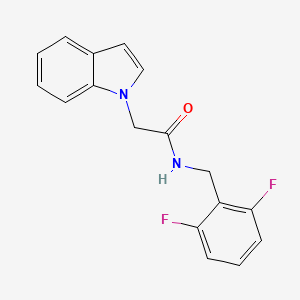
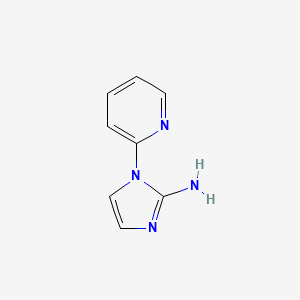
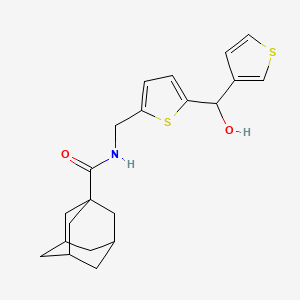
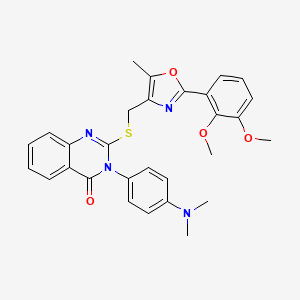
![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)

![4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2897918.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)

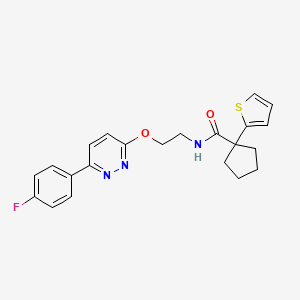
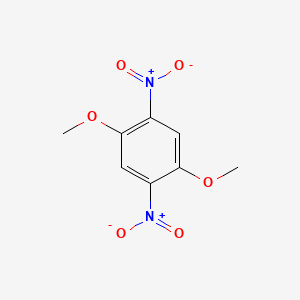
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)
